4-Benzyloxy-2-chlorobenzoyl chloride
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Overview
Description
4-(Benzyloxy)-2-Chlorobenzoyl Chloride is an organic compound with the molecular formula C14H10Cl2O2 It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a benzyloxy group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-Chlorobenzoyl Chloride typically involves the chlorination of 4-(Benzyloxy)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the benzoic acid derivative with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the formation of hydrogen chloride (HCl) as a byproduct.
Industrial Production Methods: In an industrial setting, the production of 4-(Benzyloxy)-2-Chlorobenzoyl Chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.
Types of Reactions:
Substitution Reactions: 4-(Benzyloxy)-2-Chlorobenzoyl Chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols. These reactions typically occur under mild conditions with the use of a base such as triethylamine.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives. Reduction reactions can convert the benzyloxy group to a benzyl group.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Triethylamine, pyridine, or other bases.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate (K2CO3).
Major Products:
Substitution Products: Amides, esters, and thioesters.
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Benzyl derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
4-(Benzyloxy)-2-Chlorobenzoyl Chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: It serves as a building block in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is employed in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-Chlorobenzoyl Chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The presence of the benzyloxy group enhances the compound’s reactivity by stabilizing the transition state during the reaction. The chlorine atom serves as a leaving group, facilitating the nucleophilic attack on the carbonyl carbon.
Comparison with Similar Compounds
4-(Benzyloxy)benzoyl Chloride: Similar structure but lacks the chlorine atom on the benzene ring.
2-Chlorobenzoyl Chloride: Lacks the benzyloxy group, making it less reactive in certain substitution reactions.
4-(Methoxy)-2-Chlorobenzoyl Chloride: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.
Uniqueness: 4-(Benzyloxy)-2-Chlorobenzoyl Chloride is unique due to the presence of both the benzyloxy group and the chlorine atom, which confer distinct reactivity and versatility in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-chloro-4-phenylmethoxybenzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTESALPZGQTVTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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